molecular formula C14H11NO5 B1682975 Tolcapone CAS No. 134308-13-7

Tolcapone

Numéro de catalogue: B1682975
Numéro CAS: 134308-13-7
Poids moléculaire: 273.24 g/mol
Clé InChI: MIQPIUSUKVNLNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tolcapone, connu chimiquement sous le nom de (3,4-dihydroxy-5-nitrophényl)(4-méthylphényl)méthanone, est un médicament principalement utilisé dans le traitement de la maladie de Parkinson. Il s’agit d’un inhibiteur sélectif, puissant et réversible de l’enzyme catéchol-O-méthyltransférase (COMT). En inhibant la COMT, le this compound réduit la dégradation de la lévodopa, un précurseur de la dopamine, augmentant ainsi sa disponibilité dans le cerveau .

Applications De Recherche Scientifique

Parkinson's Disease Management

Efficacy in Reducing "Off" Time:
Tolcapone has been shown to significantly reduce "off" time in patients with fluctuating Parkinson's disease. In a randomized controlled trial, patients receiving this compound experienced a reduction in off time by approximately 2.0 to 2.5 hours per day compared to placebo .

Improvement in Motor Symptoms:
A study involving 125 levodopa-treated patients indicated that adding this compound improved motor symptoms as measured by the Unified Parkinson’s Disease Rating Scale (UPDRS). Most patients reported enhanced motor function and quality of life after four weeks of this compound treatment .

Study Participants This compound Dosage Reduction in Off Time Increase in On Time
72100 mg TID2.0 hours2.1 hours
74200 mg TID2.5 hours2.3 hours

Cognitive Enhancement

Recent studies suggest that this compound may also enhance cognitive functions, particularly executive functions and memory tasks. A study using functional MRI found that this compound improved prefrontal cortical function during cognitive tasks, indicating its potential role in cognitive rehabilitation for patients with Parkinson's disease .

Case Study 1: Long-term Efficacy and Safety

A long-term observational study assessed the safety and efficacy of this compound over two years in a cohort of Parkinson's patients. The results showed sustained improvement in both motor and non-motor symptoms without significant hepatotoxicity, which was previously a concern with this compound use .

Case Study 2: Impact on Non-Motor Symptoms

Another study focused on non-motor symptoms associated with Parkinson's disease, such as depression and cognitive decline. Patients treated with this compound reported improvements in depressive symptoms and cognitive tasks compared to those not receiving the drug .

Safety Profile

While this compound is effective, it has been associated with hepatotoxicity, necessitating regular liver function monitoring during treatment. However, recent studies indicate that when monitored appropriately, this compound can be safely administered without significant adverse effects .

Mécanisme D'action

Le tolcapone exerce ses effets en inhibant l’enzyme catéchol-O-méthyltransférase (COMT). La COMT catalyse le transfert d’un groupe méthyle de la S-adénosyl-L-méthionine au groupe phénolique des substrats catéchol. En inhibant la COMT, le this compound augmente la concentration plasmatique de lévodopa, augmentant ainsi sa disponibilité dans le cerveau. Cela se traduit par une amélioration de la fonction motrice chez les patients atteints de la maladie de Parkinson .

Analyse Biochimique

Biochemical Properties

Tolcapone interacts with the enzyme COMT, which is distributed throughout various organs in humans. COMT catalyzes the transfer of the methyl group of S-adenosyl-L-methionine to the phenolic group of substrates that contain a catechol structure .

Cellular Effects

This compound’s cellular effects are primarily observed in its ability to inhibit COMT, altering the plasma pharmacokinetics of levodopa, and resulting in an increase in plasma levodopa concentrations . It has been associated with a risk of hepatotoxicity .

Molecular Mechanism

The precise mechanism of action of this compound is believed to be related to its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to reduce the daily time spent in the “Off” state in Parkinson’s disease patients, allowing a significant reduction of the total daily dose of levodopa .

Dosage Effects in Animal Models

In animal models mimicking Parkinson’s disease, this compound has demonstrated effects on levodopa bioavailability and caused a therapeutic relevant symptomatic effect on motor behavior .

Metabolic Pathways

The main metabolic pathway of this compound is glucuronidation. The glucuronide conjugate of this compound is mainly excreted in the urine but is also excreted in the bile .

Transport and Distribution

This compound is almost completely metabolized prior to excretion, with only a very small amount (0.5% of dose) found unchanged in urine .

Subcellular Localization

This compound is peripherally selective, but can still cross into the brain in significant amounts and has been found to inhibit COMT centrally as well .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le tolcapone peut être synthétisé par diverses méthodes. Une méthode notable implique la réaction du 2-méthoxy anisole avec le chlorure de 4-méthyl benzoyle en présence de chlorure d’aluminium pour former la 4-hydroxy-3-méthoxy-4-méthyl benzophénone. Cet intermédiaire est ensuite nitré à l’aide de nitrate de mélamine pour produire la nitro benzophénone correspondante. Enfin, la déméthylation à l’aide d’acide bromhydrique à 48 % dans l’acide acétique produit du this compound pur .

Méthodes de production industrielle : La production industrielle de this compound utilise souvent un procédé en un seul pot qui est à la fois économique et commercialement viable. Cette méthode assure une pureté maximale et des taux de conversion élevés, ce qui la rend adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le tolcapone subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que cette réaction ne soit pas couramment utilisée dans ses applications pharmacologiques.

    Réduction : Le groupe nitro du this compound peut être réduit en groupe amine dans des conditions appropriées.

    Substitution : Le this compound peut subir des réactions de substitution aromatique électrophile, en particulier aux positions ortho et para des groupes hydroxyle.

Réactifs et conditions courants :

    Oxydation : Des agents oxydants forts tels que le permanganate de potassium.

    Réduction : Des agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur au palladium.

    Substitution : Des électrophiles tels que le brome ou le chlore en présence d’un catalyseur acide de Lewis.

Principaux produits :

    Oxydation : Formation de quinones.

    Réduction : Formation d’amines.

    Substitution : Formation de dérivés halogénés.

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Le tolcapone est souvent comparé à d’autres inhibiteurs de la COMT tels que l’entacapone et l’opicapone :

    Entacapone : Comme le this compound, l’entacapone est un inhibiteur de la COMT utilisé dans le traitement de la maladie de Parkinson. L’entacapone est moins puissant et a une demi-vie plus courte que le this compound.

    Opicapone : Un inhibiteur de la COMT plus récent, l’opicapone a une durée d’action plus longue et nécessite des doses moins fréquentes que le this compound.

Composés similaires :

  • Entacapone
  • Opicapone
  • Nitecapone

La capacité unique du this compound à traverser la barrière hémato-encéphalique et son inhibition puissante de la COMT en font un outil précieux dans la prise en charge de la maladie de Parkinson, malgré ses problèmes d’hépatotoxicité .

Activité Biologique

Tolcapone is a potent, reversible inhibitor of catechol O-methyltransferase (COMT), primarily used as an adjunct therapy in the management of Parkinson's disease (PD). Its biological activity is crucial in enhancing the therapeutic effects of levodopa, a common treatment for PD, by prolonging its action and reducing fluctuations in motor performance. This article delves into the pharmacodynamics, clinical efficacy, safety profile, and case studies related to this compound.

This compound functions by inhibiting COMT, an enzyme responsible for the metabolism of catecholamines, including levodopa. By blocking this enzyme, this compound increases the bioavailability of levodopa and reduces the formation of its metabolite, 3-O-methyldopa (3-OMD), leading to more stable plasma levels of levodopa. This results in:

  • Increased half-life : The half-life of levodopa is extended from approximately 2 to 3.5 hours when administered with this compound .
  • Dose-dependent effects : A significant reduction in 3-OMD levels has been observed with doses ranging from 100 mg to 200 mg .

Pharmacokinetics

This compound is rapidly absorbed and exhibits linear pharmacokinetics. It is extensively metabolized via glucuronidation, with only about 0.5% of the administered dose excreted unchanged in urine . The compound's pharmacokinetics are not significantly altered by renal impairment but show reduced clearance in patients with moderate liver disease .

Clinical Efficacy

Numerous studies have established this compound's efficacy in managing motor fluctuations in PD patients. A systematic review involving 4780 patients indicated:

  • Reduction in "off" time : this compound treatment resulted in a median reduction of 2.1 hours per day spent in "off" state .
  • Improvement in "on" time : Significant increases in "on" time were reported, with many patients experiencing improved quality of life and motor function .

Table 1: Summary of Clinical Trials on this compound

StudySample SizeDosage (mg)Reduction in "Off" Time (hours)Improvement in "On" TimeAdverse Events
JAMA Neurology Study (1998)215100 & 200 TID2.1 (range: 1–3.2)Significant increaseDyskinesia, nausea
Systematic Review (2021)4780VariedMedian 2.1Significant improvementLiver enzyme elevation (0.9%)

Safety Profile

While this compound is effective, its use has been associated with hepatotoxicity concerns. In clinical practice:

  • Liver Monitoring : Strict monitoring of liver enzymes is essential; severe liver injuries have occurred primarily when monitoring guidelines were not followed .
  • Adverse Events : Common adverse events include dyskinesia and nausea, which are often related to levodopa rather than this compound itself .

Case Studies

A notable case series highlighted the efficacy and safety of this compound in patients who did not respond adequately to other therapies:

  • Patient A : Experienced a significant reduction in "off" time from 5 hours to 2 hours after starting this compound, with no notable adverse effects.
  • Patient B : Despite initial mild liver enzyme elevation, careful monitoring allowed continued use without severe complications.

Propriétés

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQPIUSUKVNLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023685
Record name Tolcapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolcapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.69e-02 g/L
Record name Tolcapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The precise mechanism of action of tolcapone is unknown, but it is believed to be related to its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations. The inhibition of COMT also causes a reduction in circulating 3-OMD as a result of decreased peripheral metabolism of levodopa. This may lead to an increase distribution of levodopa into the CNS through the reduction of its competitive substrate, 3-OMD, for transport mechanisms. Sustained levodopa concentrations presumably result in more consistent dopaminergic stimulation, resulting in greater reduction in the manifestations of parkinsonian syndrome.
Record name Tolcapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

134308-13-7
Record name Tolcapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134308-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolcapone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolcapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolcapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dihydroxy-5-nitrophenyl)(p-tolyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLCAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIF6334OLY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tolcapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolcapone
Reactant of Route 2
Reactant of Route 2
Tolcapone
Reactant of Route 3
Reactant of Route 3
Tolcapone
Reactant of Route 4
Reactant of Route 4
Tolcapone
Reactant of Route 5
Reactant of Route 5
Tolcapone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tolcapone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.